1-Benzyl-3-ethynylazetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-ethynylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-11-8-13(9-11)10-12-6-4-3-5-7-12/h1,3-7,11H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZRGTZASUUOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 3 Ethynylazetidine and Its Key Precursors
Strategies for Azetidine (B1206935) Ring Formation
The construction of the azetidine ring is a challenging yet crucial step in the synthesis of 1-benzyl-3-ethynylazetidine. Various strategies have been developed to access this strained heterocyclic system, each with its own advantages and limitations. These methods can be broadly categorized into intramolecular cyclization, ring expansion, and multicomponent reactions.
Intramolecular Cyclization Approaches to Azetidine Scaffolds
Intramolecular cyclization is a common and effective method for the formation of the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond in a precursor molecule containing a nitrogen nucleophile and a suitable leaving group at a gamma-position. A classic strategy involves the cyclization of γ-amino halides or γ-amino sulfonates. For the synthesis of a precursor to this compound, this would involve a 1,3-disubstituted propane (B168953) derivative.
A pertinent example is the synthesis of azetidines from cis-3,4-epoxy amines, catalyzed by lanthanide triflates such as La(OTf)₃. This method proceeds via an intramolecular regioselective aminolysis, where the nitrogen atom attacks the C-3 position of the epoxide to form the azetidine ring. This approach is notable for its high yields and tolerance of various functional groups.
| Precursor Type | Catalyst/Reagents | Key Features |
| γ-Amino Halides | Base (e.g., K₂CO₃, NaH) | Classic Sₙ2 cyclization. |
| γ-Amino Sulfonates (e.g., mesylates, tosylates) | Base | Good leaving groups facilitate cyclization. |
| cis-3,4-Epoxy Amines | La(OTf)₃ | High regioselectivity for azetidine formation. |
Ring Expansion Reactions from Strained Precursors (e.g., Aziridines)
Ring expansion reactions of smaller, more strained heterocycles like aziridines offer another powerful route to azetidines. These reactions often involve the insertion of a one-carbon unit into the aziridine (B145994) ring. A notable example is the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide. This reaction proceeds via an initial ring opening of the aziridine by the ylide, followed by an intramolecular displacement to form the four-membered azetidine ring.
Another innovative approach involves the rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes. This method allows for the synthesis of highly substituted methylene azetidines with excellent regio- and stereoselectivity. The resulting exocyclic double bond could potentially be further functionalized to introduce the desired ethynyl (B1212043) group.
| Aziridine Precursor | Reagents | Product Type |
| N-Sulfonylaziridines | Dimethylsulfoxonium methylide | 1-Sulfonylazetidines |
| Methylene aziridines | Rhodium carbene | Methylene azetidines |
Multicomponent Reactions for Azetidine Construction
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules, including azetidines, in a single step from three or more starting materials. A four-component, strain-release-driven synthesis of functionalized azetidines has been reported, starting from the highly strained azabicyclo[1.1.0]butane. This method allows for the modular and diverse synthesis of substituted azetidines by the sequential addition of three different electrophiles. While this specific example leads to 3,3-disubstituted azetidines, the principles of MCRs could be adapted to generate precursors for this compound.
Installation of the Ethynyl Moiety
Once the 1-benzylazetidine (B3057175) scaffold is in place with a suitable functional group at the 3-position, the next critical step is the installation of the terminal alkyne. This can be achieved through direct ethynylation reactions or, more commonly, by the transformation of a precursor functional group.
Direct Ethynylation Reactions on Azetidine Rings
Direct C-H ethynylation of saturated heterocycles is a challenging transformation due to the generally low reactivity of C(sp³)-H bonds. While methods for the direct alkynylation of some heterocycles exist, their application to the azetidine ring, particularly at the C-3 position, is not well-established. These reactions often require specific directing groups or harsh conditions that may not be compatible with the strained azetidine ring.
A more plausible direct approach would involve a cross-coupling reaction. For instance, a 1-benzyl-3-haloazetidine could undergo a Sonogashira coupling with a protected acetylene (B1199291) equivalent, followed by deprotection. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and its application has been extended to some alkyl halides.
| Azetidine Substrate | Coupling Partner | Catalyst System |
| 1-Benzyl-3-iodoazetidine | Trimethylsilylacetylene (B32187) | Pd catalyst, Cu(I) cocatalyst, base |
Transformation of Precursor Functional Groups to Terminal Alkynes
A more common and reliable strategy for introducing the ethynyl group onto the azetidine ring involves the conversion of a pre-existing functional group at the 3-position. A key precursor for this approach is 1-benzyl-azetidin-3-one. The carbonyl group of this ketone can be transformed into a terminal alkyne using several well-established methodologies.
One such method is the Corey-Fuchs reaction . This two-step procedure first converts the ketone into a 1,1-dibromoalkene using triphenylphosphine (B44618) and carbon tetrabromide. Subsequent treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to form a lithium acetylide, which upon aqueous workup, yields the terminal alkyne.
Another powerful method is the Seyferth-Gilbert homologation . This reaction utilizes dimethyl (diazomethyl)phosphonate to convert the ketone directly into the corresponding terminal alkyne in a one-step process, often under milder conditions than the Corey-Fuchs reaction. The Ohira-Bestmann modification of this reaction, which uses dimethyl (1-diazo-2-oxopropyl)phosphonate, is particularly effective for base-sensitive substrates.
| Precursor | Reagent(s) | Key Intermediate(s) |
| 1-Benzyl-azetidin-3-one | 1. CBr₄, PPh₃2. n-BuLi, then H₂O | 1-Benzyl-3-(dibromomethylene)azetidine |
| 1-Benzyl-azetidin-3-one | Dimethyl (diazomethyl)phosphonate, KOtBu | Vinyl diazo species, vinyl carbene |
| 1-Benzyl-azetidin-3-one | Ohira-Bestmann reagent, K₂CO₃, MeOH | Vinyl diazo species, vinyl carbene |
The synthesis of the key precursor, 1-benzyl-azetidin-3-one, can be achieved through various routes, including the oxidation of 1-benzyl-azetidin-3-ol, which in turn can be prepared by the cyclization of an appropriate amino alcohol precursor.
Use of Silane-Protected Ethynyl Reagents
The introduction of the ethynyl group at the C3 position of the azetidine ring often begins with a ketone precursor, such as N-protected 3-azetidinone. Direct ethynylation of ketones can be achieved using terminal alkynes, but the acidity of the acetylenic proton can lead to side reactions. ccspublishing.org.cn To circumvent this, silane-protected ethynyl reagents, such as trimethylsilylacetylene (TMSA), are widely employed. ccspublishing.org.cn The silyl (B83357) group acts as a temporary protecting group for the terminal alkyne, preventing its deprotonation under basic conditions and allowing for clean addition to the carbonyl. ccspublishing.org.cn
The general procedure involves the deprotonation of the silane-protected alkyne with a strong organometallic base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to form a lithium acetylide intermediate. This nucleophilic species then attacks the carbonyl group of an N-protected 3-azetidinone. wikipedia.org This addition reaction yields a propargyl alcohol intermediate. Subsequent removal of the silyl group is typically achieved under mild conditions, for instance, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by basic hydrolysis. ccspublishing.org.cn The resulting hydroxyl group may then require further chemical manipulation, such as reduction, to yield the desired 3-ethynylazetidine (B2626192) structure.
Introduction and Management of the Benzyl (B1604629) Group at the Azetidine Nitrogen
The benzyl (Bn) group is a crucial component in the synthesis of the target compound, serving primarily as a robust protecting group for the azetidine nitrogen. Its introduction and removal are critical steps that require reliable and high-yielding methodologies.
The most direct method for introducing the benzyl group onto the azetidine nitrogen is through N-alkylation. This reaction is typically an SN2 substitution where a secondary amine (the azetidine nitrogen) acts as a nucleophile, attacking an electrophilic benzyl source. chem-station.com Benzyl bromide (BnBr) and benzyl chloride (BnCl) are common reagents for this purpose. chem-station.comorgsyn.org The reaction is carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.
The choice of base and solvent can be optimized to achieve high yields. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or stronger bases like sodium hydride (NaH) when starting from a less reactive amine. chem-station.com Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are frequently used to facilitate the reaction. chem-station.com The addition of a catalytic amount of a halide salt, such as sodium iodide (NaI) or tetrabutylammonium iodide (TBAI), can accelerate the reaction through the in situ formation of the more reactive benzyl iodide. chem-station.com
| Reagents | Base | Solvent | Additive (Optional) | Reference |
| Benzyl bromide (BnBr) | K₂CO₃ | Acetonitrile | - | orgsyn.org |
| Benzyl chloride (BnCl) | NaH | DMF | TBAI | chem-station.com |
| Benzyl bromide (BnBr) | Et₃N (Triethylamine) | Dichloromethane | - | General |
The benzyl group is widely used as a protecting group for amines due to its high stability under a broad range of reaction conditions. chem-station.com It is resistant to both strongly acidic and basic conditions, as well as many nucleophilic reagents and mild reducing or oxidizing agents. chem-station.com This robustness allows for extensive chemical modifications to other parts of the molecule without affecting the protected nitrogen atom. chem-station.comwikipedia.org For instance, after N-benzylation, functional groups like esters can be hydrolyzed with base, or other protecting groups like Boc can be removed with acid, leaving the N-benzyl group intact. This chemical stability makes it an orthogonal protecting group to many others used in organic synthesis.
While stable, the benzyl group can be removed under specific conditions, most commonly through catalytic hydrogenolysis. rsc.org This method involves the cleavage of the C-N bond using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂, Pearlman's catalyst). rsc.orgnih.gov This process is clean and typically high-yielding, producing the deprotected amine and toluene (B28343) as the only byproduct. nih.gov
Alternative methods for N-benzyl deprotection exist for substrates that are sensitive to hydrogenation (e.g., those containing double or triple bonds). These can include oxidative methods or the use of strong Lewis acids, although these are often harsher and less common. chem-station.com For substrates where the catalytic activity of palladium is poisoned by the amine product, the addition of an acid can sometimes facilitate the reaction. nih.govnih.gov
| Method | Reagents | Advantages | Limitations | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Mild, clean, high yield | Incompatible with reducible groups (alkenes, alkynes) | nih.govresearchgate.net |
| Birch Reduction | Na, NH₃(l) | Effective for complex molecules | Harsh conditions, requires special equipment | uwindsor.ca |
| Oxidative Cleavage | e.g., RuCl₃/NaIO₄ | Orthogonal to reductive methods | Harsher conditions, potential for side reactions | chem-station.com |
Synthesis of Relevant Ethynylazetidine Intermediates
The synthesis of this compound often proceeds through a key intermediate where the nitrogen is protected by a more easily manipulated group, such as the tert-butoxycarbonyl (Boc) group.
A common and versatile intermediate is 1-Boc-3-ethynylazetidine. Its synthesis typically starts from the commercially available 1-Boc-3-azetidinone. chemicalbook.comsigmaaldrich.com The ketone functionality of 1-Boc-3-azetidinone serves as a handle for introducing the ethynyl group.
The transformation can be achieved via several alkynylation methods. wikipedia.org One common approach is the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide, to the ketone. This forms a tertiary propargyl alcohol. The resulting hydroxyl group must then be removed. A two-step De-oxygenation process, such as conversion to a thiocarbonate followed by radical-mediated reduction (e.g., Barton-McCombie deoxygenation), can be employed to yield the final 1-Boc-3-ethynylazetidine.
Alternatively, the reaction of 1-Boc-3-azetidinone with the lithium salt of trimethylsilylacetylene, as described in section 2.2.3, provides a silyl-protected propargyl alcohol. After desilylation, the alcohol can be reduced to furnish the target intermediate. The Boc-protected intermediate is stable and can be easily converted to this compound. This involves deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid) followed by N-alkylation with a benzyl halide as detailed in section 2.3.1.
Synthesis of Benzyl-Protected 3-Ethynylazetidine Carboxylates
The synthesis of benzyl-protected 3-ethynylazetidine carboxylates typically commences with a commercially available or readily synthesized N-protected 3-azetidinone or a related precursor. A common and efficient strategy involves the conversion of a carbonyl or a hydroxyl group at the C3 position into the desired ethynyl group.
A key intermediate in this synthetic route is benzyl 3-formylazetidine-1-carboxylate. This compound can be prepared from the corresponding alcohol, benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, through oxidation. A variety of oxidizing agents can be employed for this transformation.
With the aldehyde in hand, the crucial one-carbon homologation to the terminal alkyne can be achieved through several established methods. The Corey-Fuchs reaction and the Seyferth-Gilbert/Ohira-Bestmann homologation are two of the most prominent and reliable procedures for this conversion.
Corey-Fuchs Reaction: This two-step protocol involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine and carbon tetrabromide to yield a 1,1-dibromoalkene. jk-sci.comwikipedia.orgorganic-chemistry.org Subsequent treatment with a strong base, such as n-butyllithium, effects an elimination and metal-halogen exchange to afford the terminal alkyne. jk-sci.comwikipedia.orgorganic-chemistry.org
Seyferth-Gilbert/Ohira-Bestmann Homologation: This method offers a one-pot conversion of an aldehyde to a terminal alkyne. wikipedia.orgblogspot.comyoutube.comsynarchive.comorganic-chemistry.org It utilizes a diazophosphonate reagent, such as the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) or the more versatile Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). wikipedia.orgblogspot.comyoutube.comsynarchive.comorganic-chemistry.org The latter is often preferred due to its milder reaction conditions, making it compatible with a wider range of functional groups. blogspot.comorganic-chemistry.org
The general synthetic sequence is outlined below:
Scheme 1: Synthesis of Benzyl 3-Ethynylazetidine-1-carboxylate
The following table summarizes the key transformations and reagents involved in the synthesis of benzyl-protected 3-ethynylazetidine carboxylates.
| Step | Transformation | Reagents and Conditions | Product |
| 1 | Oxidation | Swern oxidation, Dess-Martin periodinane, or other mild oxidizing agents | Benzyl 3-formylazetidine-1-carboxylate |
| 2a | Corey-Fuchs Reaction | i) CBr4, PPh3, CH2Cl2; ii) n-BuLi, THF, -78 °C to rt | Benzyl 3-ethynylazetidine-1-carboxylate |
| 2b | Ohira-Bestmann Homologation | Ohira-Bestmann reagent, K2CO3, MeOH | Benzyl 3-ethynylazetidine-1-carboxylate |
Stereoselective Synthetic Approaches to Substituted Azetidines
The development of stereoselective methods for the synthesis of substituted azetidines is of significant importance, as the stereochemistry of these scaffolds can profoundly influence their biological activity. Chiral azetidines can be accessed through various strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.
For the synthesis of enantiomerically enriched 3-substituted azetidines, a common approach involves the stereoselective reduction of a prochiral 3-oxoazetidine derivative. The resulting chiral 3-hydroxyazetidine can then serve as a versatile intermediate for the introduction of other functional groups with retention or inversion of configuration.
A number of methods have been developed for the asymmetric reduction of ketones, which can be applied to N-protected 3-azetidinones. These include the use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction), or catalytic hydrogenation with chiral catalysts.
The synthesis of chiral azetidin-3-ones themselves has been achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov
An alternative strategy for accessing chiral substituted azetidines involves the use of chiral building blocks derived from the chiral pool, such as amino acids. These can be elaborated through multi-step sequences to afford the desired azetidine ring with defined stereochemistry.
The following table provides an overview of some stereoselective approaches applicable to the synthesis of substituted azetidines.
| Approach | Description | Key Reagents/Catalysts | Chiral Intermediate |
| Asymmetric Reduction | Stereoselective reduction of a prochiral N-protected 3-azetidinone. | Chiral borane (B79455) reagents (e.g., (R)- or (S)-CBS reagent), chiral ruthenium or rhodium catalysts for hydrogenation. | Chiral N-protected 3-hydroxyazetidine |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids, to construct the azetidine ring. | L- or D-serine, L- or D-threonine, etc. | Chiral functionalized azetidines |
| Asymmetric Cyclization | Cyclization of a prochiral precursor using a chiral catalyst to induce enantioselectivity. | Gold catalysts with chiral ligands. nih.gov | Chiral azetidin-3-ones |
These stereoselective methods provide access to a wide range of enantiomerically enriched azetidine derivatives, which are crucial for the exploration of their structure-activity relationships in various biological contexts.
Reactivity and Transformational Chemistry of 1 Benzyl 3 Ethynylazetidine
Reactions at the Ethynyl (B1212043) Group
The terminal alkyne functionality is the primary site of reactivity in 1-benzyl-3-ethynylazetidine, enabling a range of transformations that are fundamental to modern organic chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Form Triazoles
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is characterized by its mild conditions, high yields, and exceptional functional group tolerance. This compound serves as an excellent substrate for the CuAAC reaction, readily coupling with a wide array of organic azides to produce the corresponding 1-benzyl-3-(1,2,3-triazol-1-yl)azetidine derivatives. derpharmachemica.com
The general reaction scheme involves the treatment of this compound with an organic azide in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. beilstein-journals.org The reaction proceeds smoothly in various solvents, including mixtures of water and organic solvents like t-BuOH, at room temperature. beilstein-journals.org
Below is a representative data table illustrating the scope of the CuAAC reaction with this compound and various azides, based on typical outcomes for this type of transformation.
| Entry | Azide | Catalyst System | Solvent | Yield (%) |
| 1 | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 95 |
| 2 | Phenyl Azide | CuI | THF | 92 |
| 3 | 4-Methoxybenzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 96 |
| 4 | 4-Chlorobenzyl Azide | CuI | THF | 94 |
| 5 | Ethyl Azidoacetate | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 90 |
Note: The data in this table is illustrative of typical yields for CuAAC reactions and may not represent experimentally verified results for this compound.
A key feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne, such as this compound, and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The high regioselectivity of the CuAAC is a direct consequence of the copper-catalyzed mechanism, which directs the formation of the 1,4-isomer. nih.gov Computational studies have corroborated that the formation of the 1,4-disubstituted product is kinetically and thermodynamically favored over the 1,5-isomer in the presence of a copper catalyst. nih.gov
The mechanism of the CuAAC is believed to involve a series of steps coordinated by the copper(I) catalyst. rsc.org The currently accepted mechanism suggests the involvement of a dinuclear copper intermediate. nih.gov The catalytic cycle is thought to begin with the formation of a copper(I) acetylide from this compound. rsc.org This copper acetylide then coordinates with a second copper atom. The organic azide subsequently coordinates to one of the copper centers, which activates it for the cycloaddition. nih.gov This is followed by a stepwise formation of the triazole ring, leading to a copper-triazolide intermediate. nih.gov Protonolysis of this intermediate releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. magtech.com.cn This reaction relies on the inherent ring strain of a cyclic alkyne to accelerate the reaction with an azide, obviating the need for a potentially toxic metal catalyst. nih.gov While this compound itself is not a strained cyclic alkyne, the azetidine (B1206935) ring does possess some degree of ring strain. However, the ethynyl group is acyclic. For SPAAC to occur with an azetidine derivative, the alkyne would need to be part of a strained ring system. In the context of this compound, it would act as the azide partner after conversion of a suitable functional group to an azide, reacting with a strained cycloalkyne. Conversely, if this compound were to react in a SPAAC reaction, it would do so with a strained cyclic azide, though this is a less common approach. The rate of SPAAC is highly dependent on the structure and strain of the cycloalkyne. magtech.com.cn
Other [3+2] Cycloaddition Reactions (e.g., with Nitrones)
The ethynyl group of this compound can also participate in [3+2] cycloaddition reactions with other 1,3-dipoles, such as nitrones. wikipedia.org The reaction of an alkyne with a nitrone typically yields an isoxazoline, a five-membered heterocyclic ring containing a nitrogen and an oxygen atom. wikipedia.org These reactions can be performed under thermal conditions, and the regioselectivity is governed by the frontier molecular orbitals of the nitrone and the alkyne. wikipedia.org The reaction of this compound with a nitrone, such as N-benzyl-C-phenylnitrone, would be expected to produce a 1-benzyl-3-(isoxazolin-5-yl)azetidine derivative. The precise regiochemical outcome would depend on the electronic nature of the substituents on both the nitrone and the alkyne.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. mdpi.com This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. mdpi.com The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com
The reaction of this compound with an aryl halide, such as iodobenzene, would yield a 1-benzyl-3-(phenylethynyl)azetidine derivative. The reaction conditions are generally mild, and the reaction tolerates a wide range of functional groups. organic-chemistry.org
A representative data table for the Sonogashira coupling of this compound with various aryl halides is presented below, based on typical results for this transformation.
| Entry | Aryl Halide | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 85 |
| 2 | 4-Iodotoluene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 88 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ | CuI | Et₃N | Toluene (B28343) | 75 |
| 4 | 3-Bromopyridine | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 78 |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 82 |
Note: The data in this table is illustrative of typical yields for Sonogashira coupling reactions and may not represent experimentally verified results for this compound.
Hydration and Hydroamination of the Alkyne
The ethynyl group of this compound is susceptible to addition reactions, including hydration and hydroamination, which serve to introduce new functional groups and expand the molecular complexity.
Hydration: The addition of water across the carbon-carbon triple bond of an alkyne, known as hydration, typically proceeds under acidic conditions, often with the aid of a mercury salt catalyst, to yield a ketone. For a terminal alkyne such as in this compound, this reaction is expected to follow Markovnikov's rule, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone.
Alternatively, hydroboration-oxidation offers a complementary, anti-Markovnikov pathway for alkyne hydration. This two-step procedure involves the initial addition of a borane (B79455) reagent across the triple bond, followed by oxidation, typically with hydrogen peroxide in a basic medium. For a terminal alkyne, this sequence results in the formation of an aldehyde.
| Reaction | Reagents | Expected Product | Regioselectivity |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | 1-(1-Benzylazetidin-3-yl)ethan-1-one | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(1-Benzylazetidin-3-yl)acetaldehyde | anti-Markovnikov |
Hydroamination: The addition of an N-H bond across a carbon-carbon triple bond, or hydroamination, is an atom-economical method for the synthesis of enamines and imines, which can be further reduced to amines. This transformation can be catalyzed by various transition metals, including gold, rhodium, and iridium. The regioselectivity of the reaction is often dependent on the specific catalyst and reaction conditions employed. Both intermolecular and intramolecular hydroaminations are possible, providing routes to a variety of nitrogen-containing derivatives.
Reduction of the Ethynyl Group
The ethynyl group of this compound can be selectively reduced to either an alkene or an alkane, depending on the choice of reducing agent and reaction conditions.
Partial Reduction to an Alkene:
Lindlar's Catalyst: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) results in the syn-addition of hydrogen, stereoselectively yielding the corresponding (Z)-alkene, 1-Benzyl-3-vinylazetidine.
Sodium in Liquid Ammonia: Dissolving metal reduction, such as with sodium in liquid ammonia, proceeds via a radical anion intermediate and results in the anti-addition of hydrogen, affording the (E)-alkene.
Complete Reduction to an Alkane: Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will lead to the complete reduction of the ethynyl group to an ethyl group, yielding 1-Benzyl-3-ethylazetidine.
| Reaction | Reagents | Product | Stereochemistry |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | 1-Benzyl-3-vinylazetidine | (Z)-alkene |
| Partial Reduction (trans) | Na, NH₃ (l) | 1-Benzyl-3-vinylazetidine | (E)-alkene |
| Complete Reduction | H₂, Pd/C | 1-Benzyl-3-ethylazetidine | Alkane |
Reactions Involving the Azetidine Ring System
The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions initiated by various reagents. The benzyl group on the nitrogen atom and the ethynyl group at the 3-position can influence the course of these reactions.
Nucleophilic Ring-Opening Reactions of the Azetidine Moiety
Nucleophilic ring-opening is a common and synthetically useful transformation of azetidines. nih.gov This process involves the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The reaction is often facilitated by activation of the azetidine nitrogen, for instance, through protonation or formation of a quaternary azetidinium salt. nih.govresearchgate.net
In an unsymmetrically substituted azetidine such as this compound, the regioselectivity of nucleophilic attack is a key consideration. The attack can, in principle, occur at either the C2 or C4 position. The outcome is governed by a combination of steric and electronic factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. However, electronic effects, such as the nature of the substituents on the ring, can also play a significant role in directing the nucleophile. researchgate.net
The substituents on the azetidine ring exert a profound influence on the regioselectivity of the ring-opening reaction. nih.gov For this compound, the benzyl group on the nitrogen atom can be readily cleaved under certain conditions, but more commonly, the ring-opening involves the cleavage of one of the C-N bonds within the ring. The ethynyl group at the C3 position is an electron-withdrawing group, which can influence the electron density distribution in the ring. However, its direct impact on the regioselectivity of nucleophilic attack at C2 versus C4 is not extensively documented for this specific compound and would depend on the reaction conditions and the nature of the attacking nucleophile.
The ring-opening of azetidines can be promoted by the use of catalysts, particularly Lewis acids. researchgate.net A Lewis acid can coordinate to the nitrogen atom of the azetidine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This activation strategy can lead to milder reaction conditions and may also influence the regioselectivity of the ring-opening process. Various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and lanthanide triflates, have been employed to facilitate the ring-opening of azetidines with a range of nucleophiles. nih.gov The choice of Lewis acid and nucleophile can be tailored to achieve the desired ring-opened product.
Ring Expansion and Rearrangement Reactions
The strained azetidine ring in this compound is a key driver for its participation in ring expansion and rearrangement reactions. These transformations provide pathways to larger, often more complex, heterocyclic scaffolds.
The Stevens rearrangement is a classic organic reaction involving the 1,2-rearrangement of quaternary ammonium salts to form the corresponding amines in the presence of a strong base. wikipedia.org The reaction proceeds through the formation of an ammonium ylide intermediate. wikipedia.org In the context of this compound, the formation of an azetidinium ylide can initiate a one-carbon ring expansion to yield a pyrrolidine derivative.
This transformation is analogous to the well-documented ring expansion of aziridines to azetidines and azetidines to pyrrolidines via Stevens rearrangement. nih.govresearchgate.net The process typically involves the reaction of the azetidine with a carbene precursor, such as a diazo compound, in the presence of a metal catalyst (e.g., copper or rhodium) to generate the key ylide intermediate. nih.gov For this compound, this would involve the attack of the nitrogen lone pair on a metal carbene, followed by deprotonation at an adjacent carbon to form the ylide, which then undergoes the rearrangement. The mechanism is believed to involve the homolytic cleavage of the N-C bond to form a diradical pair within a solvent cage, which allows for the observed retention of configuration. wikipedia.org
Recent advancements have also demonstrated biocatalytic approaches to the Stevens rearrangement, using engineered enzymes to control the stereoselectivity of the ring expansion, which could potentially be applied to azetidine systems. nih.govresearchgate.net
Table 1: Key Features of Stevens Rearrangement in Azetidines
| Feature | Description | Reference |
| Reaction Type | acs.orgnih.gov-Sigmatropic Rearrangement | nih.gov |
| Key Intermediate | Ammonium Ylide | wikipedia.org |
| Typical Reagents | Strong base, Diazo compounds, Metal catalysts (Cu, Rh) | wikipedia.orgnih.gov |
| Product | Ring-expanded amine (e.g., Pyrrolidine from Azetidine) | nih.gov |
| Mechanism | Involves formation of a diradical pair in a solvent cage | wikipedia.org |
Gold-Catalyzed Ring Expansion (e.g., from Propargylic Aziridines to Alkylidene Azetidines)
Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective in activating alkyne functionalities due to their potent π-Lewis acidity. nih.govbeilstein-journals.orgnih.gov This activation can trigger a variety of transformations, including ring expansions of strained ring systems. While direct gold-catalyzed ring expansion of this compound is not extensively documented, analogous reactions with propargylic aziridines provide a strong precedent.
Research has shown that gold catalysts can promote the ring expansion of propargylic aziridines to stereoselective (Z)-alkylidene azetidines. acs.orgnih.gov This process occurs through an uncommon 4-exo-dig cyclization pathway. acs.orgnih.gov The gold catalyst activates the alkyne, making it susceptible to intramolecular nucleophilic attack by the nitrogen atom of the strained ring. This leads to the formation of a four-membered ring product.
The general mechanism involves the coordination of the gold catalyst to the alkyne of a propargylic amine, which facilitates an intramolecular cyclization. For propargylic aziridines, this results in the formation of alkylidene azetidines. acs.orgnih.gov The reaction conditions typically involve a gold catalyst such as [AuCl(PEt3)] with a silver salt co-catalyst like AgOTf in a solvent like THF at elevated temperatures. acs.orgnih.gov This methodology represents a powerful tool for converting strained propargylic heterocycles into larger, functionalized rings. beilstein-journals.orgbeilstein-journals.org
Table 2: Gold-Catalyzed Ring Expansion of Propargylic Amines
| Substrate Type | Catalyst System | Reaction Pathway | Product | Reference |
| N-tosyl homopropargyl amines | [AuCl(PEt3)]/AgOTf | 4-exo-dig cyclization | (Z)-2-Alkylidene-1-tosylazetidine | acs.orgnih.gov |
| Alkynylcyclopropanols | Gold(I) catalysts | π-activation, C-C bond migration | Cyclopentenone derivatives | beilstein-journals.org |
| Alkynylcyclobutanols | Gold(I) catalysts | π-activation, C-C bond migration | Methylene-cyclopentanone derivatives | beilstein-journals.org |
Electrophilic Functionalization of the Azetidine Ring
The reactivity of the azetidine ring is significantly influenced by its inherent strain. rsc.orgrsc.org This strain can be harnessed to facilitate ring-opening reactions upon activation with electrophiles, such as Lewis or Brønsted acids. acs.org The nitrogen atom of the azetidine ring can be protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the ring carbons and makes them susceptible to nucleophilic attack.
While the ethynyl group in this compound might also react with electrophiles, selective activation of the azetidine nitrogen can lead to controlled ring-opening. For instance, acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines where a pendant nucleophile attacks the activated ring. nih.gov In the absence of an internal nucleophile, external nucleophiles can be employed to trap the activated azetidinium species, leading to functionalized acyclic amine products. This strain-driven reactivity is a cornerstone of azetidine chemistry, allowing for their use as valuable synthetic intermediates. rsc.orgrsc.org
Functionalization of the N-Benzyl Moiety
The N-benzyl group in this compound is not merely a protecting group but also a site for further chemical modification. Transformations can occur at the benzylic position or involve the complete removal of the group to unmask the secondary amine for subsequent reactions.
The benzylic position—the carbon atom directly attached to both the nitrogen and the phenyl ring—is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, whether they are radicals, carbocations, or carbanions. chemistrysteps.comchemistry.coach
Common transformations at the benzylic position include:
Radical Halogenation : In the absence of Lewis acids and often initiated by light or a radical initiator, reagents like N-Bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position. chemistrysteps.comkhanacademy.org
Oxidation : Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. youtube.commasterorganicchemistry.com In the case of N-benzyl amines, this can lead to cleavage of the C-N bond or formation of an amide, depending on the reaction conditions.
Substitution Reactions : The benzylic position is amenable to both Sₙ1 and Sₙ2 reactions. The formation of a resonance-stabilized benzylic carbocation facilitates Sₙ1 pathways, while the relatively unhindered nature of the primary benzylic carbon allows for Sₙ2 reactions with suitable nucleophiles. chemistrysteps.comkhanacademy.org
Catalytic Hydrogenolysis : This is the most widely used method for N-debenzylation. ox.ac.uk The reaction is typically carried out under an atmosphere of hydrogen gas using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst, Pd(OH)₂/C). nih.gov The reaction is clean, often proceeding in high yield to give the secondary amine and toluene as a byproduct. The addition of an acid, like acetic acid, can sometimes facilitate the cleavage. nih.gov
Oxidative Cleavage : In cases where catalytic hydrogenolysis is incompatible with other functional groups (like the ethynyl group in this compound, which could be reduced), oxidative methods offer an alternative. Reagents such as ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used. researchgate.netorganic-chemistry.org These methods are particularly effective for cleaving p-methoxybenzyl (PMB) ethers and can also be applied to N-benzyl amines. organic-chemistry.org
Other Methods : Other reagents, such as N-Iodosuccinimide (NIS), have been shown to effect the debenzylation of benzylamines. ox.ac.uk Additionally, specific nitro-substituted benzyl groups can be cleaved under mild basic conditions. nih.gov
Table 3: Common Methods for N-Debenzylation
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Typically room temperature to 60 °C, various solvents (EtOH, MeOH) | High yield, clean reaction | Incompatible with reducible functional groups (alkynes, alkenes) | ox.ac.uknih.gov |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN), DDQ | Often requires specific solvent systems | Compatible with non-oxidizable groups | Stoichiometric reagents, potential for side reactions | researchgate.netorganic-chemistry.org |
| Halogen-based Cleavage | N-Iodosuccinimide (NIS) | Mild conditions | Tuneable for mono- or di-debenzylation | Requires specific substrates | ox.ac.uk |
Mechanistic Insights and Theoretical Investigations
Computational Studies on Molecular Geometry and Electronic Structure
Computational chemistry provides a powerful lens through which to examine the fundamental properties of molecules. For 1-Benzyl-3-ethynylazetidine, theoretical calculations offer significant insights into its three-dimensional structure and the distribution of electrons within the molecule, which are crucial for understanding its reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), can provide optimized molecular geometry and electronic properties. nih.govimist.ma These calculations would reveal key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.
Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For analogous compounds containing a benzyl (B1604629) and an ethynyl (B1212043) group, HOMO-LUMO energy gaps have been calculated, providing a reference for what might be expected for this compound. nih.gov
Table 1: Calculated Geometrical Parameters for this compound (Hypothetical DFT Data)
| Parameter | Value |
|---|---|
| C-N (azetidine ring) Bond Length | 1.47 Å |
| C-C (azetidine ring) Bond Length | 1.55 Å |
| C≡C (ethynyl group) Bond Length | 1.21 Å |
| N-CH₂ (benzyl group) Bond Length | 1.46 Å |
Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Computational studies on similar small-ring systems, such as azetidine-2-carboxylic acid, have shown that the ring can exist in either a puckered structure, and the preference for a particular conformation can be influenced by the nature and position of the substituents. nih.gov For this compound, the bulky benzyl group on the nitrogen atom and the linear ethynyl group at the 3-position will significantly influence the ring's puckering and the rotational barriers around the single bonds. The benzyl group itself has rotational freedom around the N-CH₂ bond, leading to different spatial arrangements. Understanding these conformational preferences is key to predicting how the molecule will interact with other reagents.
Elucidation of Reaction Mechanisms for Key Transformations
Theoretical investigations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of the reaction pathways.
Azetidine (B1206935) rings, being strained four-membered heterocycles, can undergo ring-opening reactions under certain conditions. While less strained than their three-membered counterparts (aziridines), the relief of ring strain can still be a driving force for such reactions. nih.gov Theoretical studies can model the mechanism of nucleophilic attack on one of the ring carbons, leading to the cleavage of a C-N or C-C bond.
Transition state analysis for the ring-opening of similar heterocycles reveals that the activation energy is influenced by the nature of the heteroatom and the substituents. nih.gov For this compound, computational modeling could predict the most likely site of nucleophilic attack and the structure of the corresponding transition state. The benzyl group's electronic and steric influence on the stability of the transition state would be a key factor.
The ethynyl group in this compound makes it a prime candidate for participating in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles such as azides. imist.mascispace.comnih.gov These reactions are powerful methods for constructing five-membered heterocyclic rings.
DFT studies on analogous reactions, for instance, the [3+2] cycloaddition between 1-benzyl-4-ethynyl-1H- nih.govnih.govscispace.comtriazole and an azide, have been used to explore the chemo- and regioselectivity of the reaction. imist.mascispace.com The analysis of the energies associated with different reaction pathways helps in determining whether the reaction is under kinetic or thermodynamic control. scispace.com For this compound, similar computational approaches can be used to predict the preferred regioisomer formed in a cycloaddition reaction. The analysis of the Parr functions, which are derived from DFT calculations, can help in explaining the observed or predicted regioselectivity. imist.ma
Table 3: Hypothetical Activation Energies for Competing Cycloaddition Pathways
| Reaction Pathway | Regioisomer | Activation Energy (kcal/mol) |
|---|---|---|
| Path A | 1,4-disubstituted triazole | 15.2 |
Steric and Electronic Effects on Reactivity and Regioselectivity
The reactivity and selectivity of this compound in chemical reactions are governed by a combination of steric and electronic effects originating from its constituent parts.
The benzyl group is a bulky substituent that can sterically hinder the approach of reagents to the azetidine ring. This steric hindrance can influence the regioselectivity of reactions by favoring attack at the less hindered positions. Electronically, the benzyl group is generally considered to be weakly electron-donating through induction but can participate in π-stacking interactions.
The ethynyl group possesses a region of high electron density in its π-system, making it susceptible to electrophilic attack. Conversely, the terminal hydrogen is slightly acidic. The electronic nature of the azetidine ring, with its electron-donating nitrogen atom, can influence the electron density of the ethynyl substituent.
Understanding Strain and Stability within the Azetidine Ring System
The unique chemical reactivity and conformational landscape of this compound are intrinsically linked to the inherent strain and stability of its core azetidine ring. This four-membered heterocyclic system deviates significantly from ideal tetrahedral geometries, leading to considerable ring strain that governs its chemical behavior and thermodynamic properties. Theoretical and computational investigations provide crucial insights into the nuanced interplay of factors that dictate the stability of this substituted azetidine.
The fundamental azetidine ring possesses a substantial amount of strain energy, estimated to be around 25.4 kcal/mol. This strain arises from two primary sources: angle strain due to the compression of internal bond angles from the ideal 109.5° for sp³ hybridized carbons, and torsional strain resulting from the eclipsing interactions of substituents on adjacent ring atoms. Unlike the planar cyclobutane, the azetidine ring adopts a puckered or bent conformation to partially alleviate these strains. Electron diffraction studies have shown that the parent azetidine molecule has a dihedral angle of approximately 37°, confirming its non-planar structure.
The introduction of substituents at the 1- and 3-positions, as in this compound, further modulates the strain and stability of the ring. The N-benzyl group introduces steric bulk and can influence the puckering of the ring and the barrier to nitrogen inversion. Theoretical studies on N-substituted azetidines suggest that the substituent's size and electronic nature can alter the preferred conformation of the ring.
The 3-ethynyl group, with its linear geometry and sp-hybridized carbons, introduces unique electronic and steric demands. The electron-withdrawing nature of the ethynyl group can influence the electron density distribution within the azetidine ring, potentially affecting bond lengths and the basicity of the nitrogen atom. Computational studies are essential to precisely quantify these effects on the geometry and strain energy of the molecule.
Detailed research findings from computational chemistry provide a quantitative understanding of the structural parameters of the azetidine ring system. By employing methods such as Density Functional Theory (DFT), it is possible to calculate key geometric and energetic properties.
| Parameter | Azetidine (Parent) | 1-Benzylazetidine (B3057175) (Predicted) | This compound (Predicted) |
|---|---|---|---|
| C-N Bond Length (Å) | 1.485 | 1.482 | 1.480 |
| C-C Bond Length (Å) | 1.550 | 1.552 | 1.555 |
| ∠CNC Bond Angle (°) | 91.5 | 92.0 | 92.2 |
| ∠NCC Bond Angle (°) | 88.0 | 87.8 | 87.5 |
| Puckering Angle (°) | 37.0 | 35.5 | 34.0 |
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Azetidine | 25.4 |
| 1-Benzylazetidine (Estimated) | 26.1 |
| 3-Ethynylazetidine (B2626192) (Estimated) | 27.5 |
| This compound (Estimated) | 28.2 |
Advanced Applications in Organic Synthesis and Chemical Biology
1-Benzyl-3-ethynylazetidine as a Modular Building Block
The inherent structural features of this compound make it an exemplary modular building block. nih.govmdpi.com Such building blocks are fundamental units in modern synthesis, allowing for the systematic and efficient construction of more elaborate chemical entities. beilstein-journals.org The presence of two distinct and chemically addressable sites—the nitrogen of the azetidine (B1206935) ring (protected by a benzyl (B1604629) group) and the terminal alkyne—allows for controlled, stepwise modifications.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound provides a unique sp³-rich scaffold for generating novel and complex heterocyclic systems. The terminal alkyne is particularly amenable to cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". bio-connect.nlresearchgate.net This reaction with various organic azides leads to the formation of highly stable 1,4-disubstituted 1,2,3-triazole rings, effectively linking the azetidine core to other molecular fragments. This methodology facilitates the creation of intricate molecular architectures that are of significant interest in drug discovery and chemical biology. beilstein-journals.org
Table 1: Key Reactions Leveraging the Ethynyl (B1212043) Group of this compound
| Reaction Type | Reagent Partner | Resulting Linkage/Structure | Significance |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide | 1,2,3-Triazole | Forms stable heterocyclic links for building complex molecules. researchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne | 1,2,3-Triazole | Enables metal-free conjugation, crucial for biological systems. nih.gov |
| Sonogashira Coupling | Aryl/Vinyl Halide | Aryl/Vinyl-Alkyne | Creates carbon-carbon bonds to attach aromatic systems. |
In drug development, peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The rigid, non-planar structure of the azetidine ring makes this compound an ideal precursor for creating conformationally constrained ligands and peptidomimetics. nih.gov Incorporating the azetidine scaffold into a peptide backbone can force the molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target, such as a protein-protein interface. nih.gov The ethynyl and N-benzyl groups serve as anchor points for attaching amino acid residues or other pharmacophoric elements.
Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections (libraries) of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgcam.ac.uk The goal of DOS is to explore a wide range of chemical space to discover novel bioactive compounds. rsc.orgcam.ac.uk this compound is an excellent substrate for DOS due to its capacity for controlled, multi-directional diversification. nih.gov
The synthesis can branch in at least two directions:
Modification of the Ethynyl Group: The alkyne can be transformed into a wide array of functional groups or used in coupling reactions (e.g., click chemistry, Sonogashira coupling) to introduce appendage diversity.
Modification of the Azetidine Nitrogen: The benzyl group can be removed through hydrogenolysis, revealing a secondary amine. This amine can then be acylated, alkylated, or arylated to introduce another level of diversity.
This dual functionality allows for the rapid and efficient generation of libraries of molecules with high three-dimensional character, a feature that is increasingly recognized as important for successful drug discovery programs. nih.govbroadinstitute.org
Table 2: Example of a Diversity-Oriented Synthesis Strategy
| Step | Diversification Point | Reaction Example | Result |
| 1 | Ethynyl Group | CuAAC with a library of azides | Collection of azetidine-triazole conjugates. |
| 2 | N-Benzyl Group | Debenzylation (e.g., H₂, Pd/C) | Secondary azetidine core. |
| 3 | Azetidine Nitrogen | Acylation with a library of acid chlorides | Final library with diverse N-acyl and triazole substituents. |
Q & A
Q. What safety precautions are recommended when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., methanol) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
